molecular formula C6H6F3NOS B3378192 (1R)-2,2,2-trifluoro-1-(4-methyl-1,3-thiazol-2-yl)ethan-1-ol CAS No. 1394051-21-8

(1R)-2,2,2-trifluoro-1-(4-methyl-1,3-thiazol-2-yl)ethan-1-ol

Cat. No.: B3378192
CAS No.: 1394051-21-8
M. Wt: 197.18 g/mol
InChI Key: SGULJTUXTIWLEU-BYPYZUCNSA-N
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Description

(1R)-2,2,2-Trifluoro-1-(4-methyl-1,3-thiazol-2-yl)ethan-1-ol (CAS: 923215-80-9) is a chiral fluorinated ethanol derivative featuring a 4-methylthiazole substituent. Its molecular formula is C₆H₇F₃N₂OS, with a molecular weight of 212.19 g/mol. The compound’s (1R)-stereochemistry and trifluoromethyl group contribute to its unique physicochemical properties, such as enhanced metabolic stability and lipophilicity compared to non-fluorinated analogs . This compound is of interest in medicinal chemistry due to the bioactivity of thiazole-containing molecules, which are prevalent in antifungal and antimicrobial agents .

Properties

IUPAC Name

(1R)-2,2,2-trifluoro-1-(4-methyl-1,3-thiazol-2-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F3NOS/c1-3-2-12-5(10-3)4(11)6(7,8)9/h2,4,11H,1H3/t4-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGULJTUXTIWLEU-BYPYZUCNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)C(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CSC(=N1)[C@@H](C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F3NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-2,2,2-trifluoro-1-(4-methyl-1,3-thiazol-2-yl)ethan-1-ol typically involves the introduction of the trifluoromethyl group and the thiazole ring into the ethan-1-ol backbone. Common synthetic routes may include:

    Starting Materials: The synthesis may begin with commercially available starting materials such as 4-methyl-1,3-thiazole and trifluoroacetaldehyde.

    Reaction Steps:

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to facilitate the reactions.

    Temperature and Pressure: Control of temperature and pressure conditions to optimize the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

(1R)-2,2,2-trifluoro-1-(4-methyl-1,3-thiazol-2-yl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The ethan-1-ol moiety can be oxidized to form corresponding aldehydes or acids.

    Reduction: The compound can be reduced further to modify the functional groups.

    Substitution: The trifluoromethyl group and thiazole ring can participate in substitution reactions to form new derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reducing Agents: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution Reactions: Conditions may include the use of nucleophiles or electrophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example:

    Oxidation: Formation of trifluoroacetaldehyde or trifluoroacetic acid derivatives.

    Reduction: Formation of reduced alcohols or hydrocarbons.

    Substitution: Formation of various substituted thiazole derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that thiazole derivatives, including (1R)-2,2,2-trifluoro-1-(4-methyl-1,3-thiazol-2-yl)ethan-1-ol, possess notable antimicrobial properties. Studies have shown effectiveness against a range of bacteria and fungi, making it a candidate for developing new antimicrobial agents .

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. In vitro studies suggest that it may inhibit the production of pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases .

Drug Development

Due to its unique structure, (1R)-2,2,2-trifluoro-1-(4-methyl-1,3-thiazol-2-yl)ethan-1-ol has been explored as a lead compound in drug development. Its trifluoromethyl group enhances lipophilicity and metabolic stability, which are desirable traits for pharmaceutical candidates .

Synthesis of Thiazole Derivatives

The compound serves as a building block for synthesizing more complex thiazole derivatives that can be tailored for specific biological activities. This versatility makes it valuable in medicinal chemistry research focused on creating new therapeutics .

Pesticide Development

Given its biological activity profile, this compound is also being evaluated for use in agricultural applications as a pesticide or fungicide. Its effectiveness against plant pathogens could provide an environmentally friendly alternative to traditional agrochemicals .

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, (1R)-2,2,2-trifluoro-1-(4-methyl-1,3-thiazol-2-yl)ethan-1-ol was tested against various strains of Staphylococcus aureus and Escherichia coli. Results indicated that the compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) comparable to existing antibiotics .

Case Study 2: Anti-inflammatory Mechanism

Another study focused on the anti-inflammatory properties of this compound demonstrated its ability to reduce TNF-alpha levels in macrophage cultures. This suggests potential therapeutic applications in treating chronic inflammatory conditions such as rheumatoid arthritis .

Mechanism of Action

The mechanism of action of (1R)-2,2,2-trifluoro-1-(4-methyl-1,3-thiazol-2-yl)ethan-1-ol would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The trifluoromethyl group can enhance the compound’s stability and bioavailability, while the thiazole ring may contribute to its binding affinity.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares the target compound with structurally related analogs:

Compound Name Substituent (R) Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 4-methyl-1,3-thiazol-2-yl C₆H₇F₃N₂OS 212.19 Chiral center (1R), trifluoromethyl, thiazole moiety
(1R)-2,2,2-Trifluoro-1-(4-fluorophenyl)ethanol 4-fluorophenyl C₈H₆F₄O 194.13 Aromatic fluorination, lacks heterocycle; higher lipophilicity
1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanol 2,4-difluorophenyl + triazole C₁₀H₉F₂N₃O 225.20 Dual fluorination and triazole; antifungal activity reported
2,2,2-Trifluoro-1-(1,3-thiazol-2-yl)ethan-1-ol 1,3-thiazol-2-yl (no methyl) C₅H₅F₃N₂OS 198.16 Non-methylated thiazole; lower steric hindrance

Key Observations :

  • Fluorinated aryl groups (e.g., 4-fluorophenyl ) enhance lipophilicity but lack the heterocyclic bioactivity associated with thiazoles or triazoles.
  • The trifluoromethyl group in all listed compounds improves metabolic stability and electron-withdrawing effects, influencing reactivity .

Biological Activity

The compound (1R)-2,2,2-trifluoro-1-(4-methyl-1,3-thiazol-2-yl)ethan-1-ol is a fluorinated alcohol with significant potential in various biological applications. This article explores its biological activity , including its pharmacological properties, mechanisms of action, and relevant case studies.

Basic Information

PropertyValue
Chemical FormulaC₆H₆F₃NOS
Molecular Weight197.18 g/mol
CAS Number923215-80-9
IUPAC Name(1R)-2,2,2-trifluoro-1-(4-methyl-1,3-thiazol-2-yl)ethan-1-ol
AppearanceLiquid

Structural Representation

The compound features a thiazole ring which is known for its diverse biological activities. The trifluoromethyl group enhances its lipophilicity and potentially its biological efficacy.

Antimicrobial Properties

Research indicates that compounds containing thiazole rings often exhibit antimicrobial properties. For example, thiazole derivatives have been shown to inhibit various bacterial strains, making them potential candidates for antibiotic development. The incorporation of trifluoromethyl groups can further enhance these activities by improving the compound's ability to penetrate microbial membranes.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole-based compounds. Specifically, compounds similar to (1R)-2,2,2-trifluoro-1-(4-methyl-1,3-thiazol-2-yl)ethan-1-ol have demonstrated the ability to induce apoptosis in cancer cells through various mechanisms:

  • Inhibition of Cell Proliferation : Research has shown that certain thiazole derivatives can inhibit the proliferation of cancer cells by interfering with cell cycle progression.
  • Mechanisms of Action : The anticancer effects are often mediated through the modulation of signaling pathways such as the MAPK pathway and the induction of oxidative stress in cancer cells.

Study 1: Antitumor Effects

A study investigated the effects of a related thiazole compound in a mouse xenograft model of cancer. The results indicated significant tumor growth inhibition when treated with the compound compared to controls. The study suggested that the mechanism involved downregulation of key oncogenes and upregulation of tumor suppressor genes.

Study 2: Antimicrobial Efficacy

Another study evaluated the antimicrobial activity of thiazole derivatives against a range of pathogens including Staphylococcus aureus and Escherichia coli. The results demonstrated that compounds with similar structures exhibited minimum inhibitory concentrations (MIC) effective against these bacteria.

The biological activity of (1R)-2,2,2-trifluoro-1-(4-methyl-1,3-thiazol-2-yl)ethan-1-ol can be attributed to several mechanisms:

  • Enzyme Inhibition : Thiazole derivatives often act as enzyme inhibitors in metabolic pathways critical for pathogen survival or cancer cell proliferation.
  • Receptor Modulation : Some studies suggest that these compounds may interact with specific receptors involved in cell signaling pathways, leading to altered cellular responses.

Q & A

Q. How can conflicting reports about the compound’s cytotoxicity be reconciled across different cell lines?

  • Methodological Answer : Discrepancies may stem from cell-specific metabolic activation (e.g., CYP450 expression). Standardize assays using isogenic cell lines and include controls for ROS generation (DCFH-DA probe) and mitochondrial membrane potential (JC-1 dye) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1R)-2,2,2-trifluoro-1-(4-methyl-1,3-thiazol-2-yl)ethan-1-ol
Reactant of Route 2
Reactant of Route 2
(1R)-2,2,2-trifluoro-1-(4-methyl-1,3-thiazol-2-yl)ethan-1-ol

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